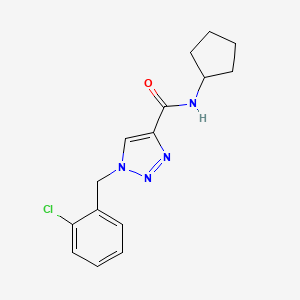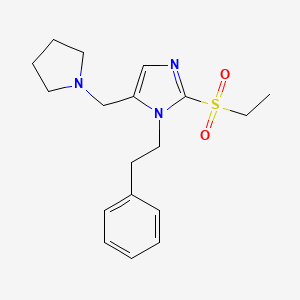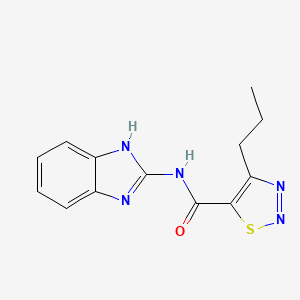
1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide, also known as CCT007093, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the growth of cancer cells and has been studied in various research fields, including cancer biology, biochemistry, and pharmacology.
Mécanisme D'action
1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of CK2-mediated signaling pathways, which are involved in cell survival and proliferation. The inhibition of CK2 by 1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide has been shown to have a selective inhibitory effect on CK2, with minimal effects on other kinases. This specificity makes 1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide a promising therapeutic agent for cancer treatment. In addition, 1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide has been shown to enhance the efficacy of chemotherapy drugs, suggesting that it may have potential as a combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide in lab experiments include its specificity for CK2 and its potential as a combination therapy with chemotherapy drugs. However, the limitations of using 1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
Future research on 1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide could focus on its potential therapeutic applications in other diseases beyond cancer. Additionally, further studies could investigate the optimal dosing and administration of 1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide to maximize its therapeutic efficacy and minimize toxicity. Finally, the development of more potent and selective CK2 inhibitors based on the structure of 1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide could lead to the discovery of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of 1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide involves a multi-step process that includes the reaction of 2-chlorobenzylamine with cyclopentanone to form an intermediate, which is then treated with triethylorthoformate and sodium azide to produce the desired compound. The synthesis of 1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide has been optimized to ensure high yield and purity.
Applications De Recherche Scientifique
1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its therapeutic potential in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2, which is involved in cell survival and proliferation. 1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide has also been studied for its potential to enhance the efficacy of chemotherapy drugs.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-cyclopentyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c16-13-8-4-1-5-11(13)9-20-10-14(18-19-20)15(21)17-12-6-2-3-7-12/h1,4-5,8,10,12H,2-3,6-7,9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDSKQOZMZENSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chlorophenyl)methyl]-N-cyclopentyltriazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B6076810.png)
![N-[(3-isopropyl-5-isoxazolyl)methyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6076817.png)
![2-phenyl-7-(piperidin-1-ylacetyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6076827.png)
![2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6076830.png)
![ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B6076834.png)
![(4-fluorobenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6076841.png)
![4-isopropoxybenzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6076848.png)

![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6076868.png)
![(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6076876.png)


![4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B6076921.png)
![N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide](/img/structure/B6076929.png)